molecular formula C16H20ClN3O2S B2878931 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 886954-95-6

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

Cat. No. B2878931
CAS RN: 886954-95-6
M. Wt: 353.87
InChI Key: HJXYBGYMQRENPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a piperazine ring, and a butanone group. The benzothiazole ring is substituted with a chlorine atom and a methoxy group.


Chemical Reactions Analysis

The synthesis of this compound involves the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines . The reaction conditions are solvent-free and yield good to moderate results .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one in lab experiments is its potential as a multi-targeted agent. It may act on various cellular pathways involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the study of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one. One of the most promising directions is its potential as a targeted therapy for specific types of cancer. Further studies are needed to evaluate its efficacy and safety in preclinical and clinical trials. In addition, this compound may also have potential applications in other fields, such as anti-inflammatory and anti-viral therapy. Further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one involves the reaction between 7-chloro-4-methoxybenzo[d]thiazole-2-amine and 1-(4-bromobutanoyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. In addition, it has also been studied for its potential as an anti-inflammatory, anti-viral, and anti-bacterial agent.

properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S/c1-3-4-13(21)19-7-9-20(10-8-19)16-18-14-12(22-2)6-5-11(17)15(14)23-16/h5-6H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXYBGYMQRENPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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